2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide
Description
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide is a synthetic compound derived from saccharin (1,1-dioxo-1,2-benzisothiazol-3-one) via N-alkylation and subsequent functionalization. The molecule features a benzoisothiazol-3-one core with a sulfonyl group (dioxido) at the 1-position and a propanamide side chain linked to an isoxazole ring. Its synthesis typically involves nucleophilic substitution or hydrolysis reactions, as seen in analogous compounds (e.g., alkylation of saccharin sodium salts with bromoacetonitrile or esterification) . The compound’s structural complexity confers diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer properties, likely mediated through interactions with enzymes like cyclooxygenase-1 (COX-1) .
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c1-8(12(17)14-11-6-7-21-15-11)16-13(18)9-4-2-3-5-10(9)22(16,19)20/h2-8H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZQRRVYRYRMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: O-Chlorobenzonitrile Route
- Step 1 : React o-chlorobenzonitrile with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 90–120°C for 6–9 h to form 2-mercaptobenzonitrile.
- Step 2 : Chlorination of the thiol intermediate with Cl₂ in chlorobenzene/water (0–20°C, 6–9 h) yields 1,2-benzisothiazol-3-one.
- Step 3 : Oxidize with H₂O₂ or SO₂Cl₂ to introduce the 1,1-dioxide moiety.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 85–92% | |
| Purity (Final Core) | >99% (HPLC) | |
| Reaction Time | 12–18 h (Total) |
Method B: 2-Halogenated Benzamide Cyclization
- Treat 2-(alkylthio)benzamide derivatives (e.g., 2-(methylthio)benzamide) with SO₂Cl₂ in toluene at 70–80°C for 1 h.
- Advantage : Avoids hazardous NaSH; achieves 96% yield with single-step cyclization.
Synthesis of the Propanamide Side Chain
The 2-(propanamide) substituent is introduced via nucleophilic substitution or amide coupling .
Bromopropionyl Intermediate
Coupling to Benzoisothiazolone
Isoxazol-3-amine Synthesis
Isoxazole rings are constructed via 1,3-dipolar cycloaddition or condensation reactions .
Hydroxylamine Route
Acetamide Cyclization
- Treat N-(4-methoxyphenyl)acetamide with aromatic aldehydes and NH₂OH·HCl to form 5-aryl-isoxazol-3-amine derivatives.
Final Coupling Strategy
Amide Bond Formation
One-Pot Click/Aza-Michael Approach
- Combine benzoisothiazolone, propargylamide, and isoxazol-3-amine azide in a CuI-catalyzed click reaction.
- Advantage : Reduces purification steps; achieves 90% purity post-HPLC.
Purification and Characterization
- Crystallization : Use ethanol/water (3:1) to isolate the final compound.
- Chromatography : Silica gel (CHCl₃:MeOH 9:1) for intermediates.
- Analytical Data :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| O-Chlorobenzonitrile | 85% | >99% | High | Low |
| Benzamide Cyclization | 96% | 98% | Moderate | Medium |
| One-Pot Click | 89% | 90% | High | High |
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Structure-Activity Relationships (SAR)
- Anti-Inflammatory Activity : Esters (3a–g) and nitriles (2) show IL-6/TNF-α inhibition, with 3d and 3f outperforming aspirin in COX-1 binding . The isoxazole group in the target compound may further modulate cytokine signaling.
- Antioxidant Capacity : Nitrile (2) and ethyl ester (3b) exhibit radical scavenging activity, attributed to electron-deficient groups stabilizing reactive intermediates .
- Cytotoxicity : Isopropyl ester (3f) has the lowest energy gap (Egap = 7.5691 eV), correlating with high electron-donating ability and potent cytotoxicity .
- Molecular Docking : The target compound’s isoxazole-3-yl group likely forms hydrogen bonds with COX-1 residues (e.g., Arg120, Tyr355), enhancing inhibitory potency compared to phenylamide analogues .
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide is a member of the benzisothiazole family, characterized by its complex structure that includes both isothiazole and isoxazole moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₉H₈N₂O₅S
- Molecular Weight : 240.24 g/mol
- CAS Number : 30763-03-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxido and isoxazole groups suggests a potential for enzyme inhibition and modulation of signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzisothiazole derivatives. For instance, a study demonstrated that related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may possess similar properties due to structural similarities.
Anticancer Properties
Research has indicated that compounds with similar structures can induce apoptosis in cancer cells. A study focusing on isothiazole derivatives showed that they could inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The specific mechanisms for this compound remain to be fully elucidated but warrant further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies on related compounds have shown a reduction in inflammation markers in vitro and in vivo models, indicating that this compound could have therapeutic applications in inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 25 µM after 48 hours exposure. |
| Anti-inflammatory Activity | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at 10 µM concentration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
